molecular formula C18H27NO5S B2383840 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351586-75-8

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2383840
CAS No.: 1351586-75-8
M. Wt: 369.48
InChI Key: PFQQGKYMALWHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C18H27NO5S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

Prins Cascade Cyclization for Derivative Synthesis A novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This process couples aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This method offers a new pathway for synthesizing compounds with the 1,9-dioxa-4-azaspiro[5.5]undecane structure (Reddy, Medaboina, Sridhar & Singarapu, 2014).

Stereochemistry and Reactivity of α-Bromo Spiroketals Research has explored the bromination of simple spiroketals like 1,7-dioxaspiro-[5.5]undecane. The study examined the stereochemistry of the resulting bromo derivatives and their behavior in dehydrobromination reactions. This work provides insights into the structural aspects and reactivity of spiroketals, contributing to the broader understanding of the chemical behavior of spirocyclic compounds (Lawson, Kitching, Kennard & Byriel, 1993).

Conformational Study of Dioxa-1,3 aza-9 Spiro[5,5]undecanes A conformational study of dioxa-1,3 aza-9 spiro[5,5]undecanes revealed the existence of four distinct conformations (A, B, C, and D). The study showed how the nature of substituents on the dioxane ring influences the conformational landscape of these compounds, providing a detailed understanding of their structural dynamics (Bassus, Anker, Pachéco & Duplan, 1978).

Applications in Chemical Synthesis

Ritter Reaction and Formation of Spirocyclic Systems The study on the Ritter reaction demonstrated the formation of various spirocyclic systems and 3,4-dihydroisoquinoline derivatives. This work highlights the utility of the Ritter reaction in synthesizing structurally diverse spiro compounds, expanding the toolkit for creating complex molecular architectures (Rozhkova, Galata, Vshivkova & Shklyaev, 2013).

Chiral Separation and Configuration Determination

Chiral Separation of Spiro-compounds Research on the chiral separation of spiro compounds underlines their significance in the pharmaceutical industry. The study developed a method to resolve enantiomers of various spiro compounds, a crucial step in synthesizing and studying active pharmaceutical ingredients and other applications in medicinal chemistry (Liang, Guo, Liu & Wei, 2008).

Properties

IUPAC Name

9-(4-ethoxy-3,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-4-22-17-14(2)12-16(13-15(17)3)25(20,21)19-8-6-18(7-9-19)23-10-5-11-24-18/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQQGKYMALWHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.